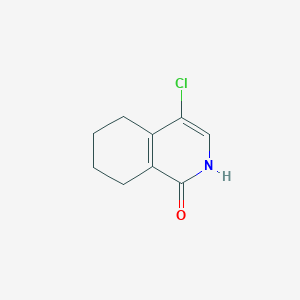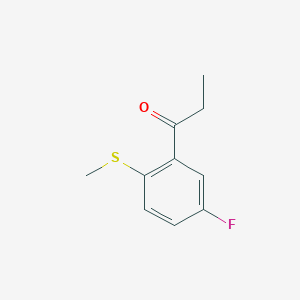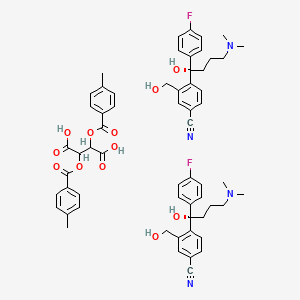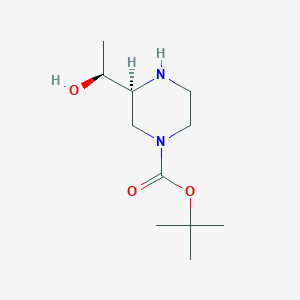
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitro group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and nitro groups) is prepared through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one backbone: The final step involves the formation of the propan-2-one backbone through a condensation reaction, typically using acetone and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds that have analogous structures but different substituents. Some similar compounds include:
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a nitro group, which can lead to different chemical and biological properties.
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C10H8ClF2NO4 |
|---|---|
Molecular Weight |
279.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)6-2-3-7(14(16)17)8(4-6)18-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
SSGYACVXUNEBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
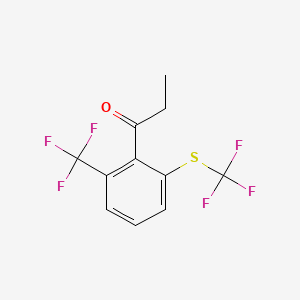
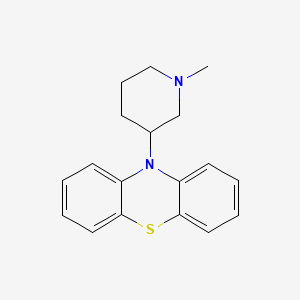
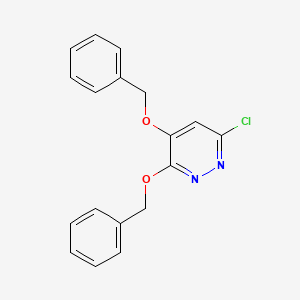
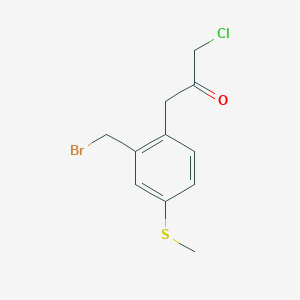
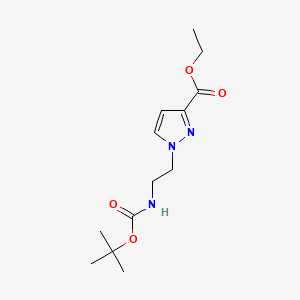
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
